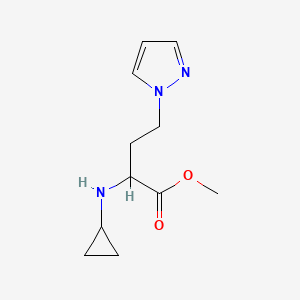
3-Pentanone, 2-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylthio)pentan-3-one is an organic compound with the molecular formula C11H14OS It features a phenylthio group attached to the second carbon of a pentan-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)pentan-3-one typically involves the reaction of a suitable pentanone derivative with a phenylthiol compound. One common method is the nucleophilic substitution reaction where a halogenated pentanone reacts with phenylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-(phenylthio)pentan-3-one may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Phenylthio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentan-3-one backbone can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Phenylthio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(phenylthio)pentan-3-one involves its interaction with various molecular targets. The phenylthio group can engage in electrophilic or nucleophilic interactions, while the carbonyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
- 2-(Phenylthio)butan-3-one
- 2-(Phenylthio)hexan-3-one
- 2-(Phenylthio)propan-3-one
Uniqueness
2-(Phenylthio)pentan-3-one is unique due to its specific chain length and the position of the phenylthio group, which can influence its reactivity and interactions compared to similar compounds. The balance between the hydrophobic phenyl group and the polar carbonyl group provides distinct chemical properties that can be leveraged in various applications.
特性
CAS番号 |
27872-70-4 |
|---|---|
分子式 |
C11H14OS |
分子量 |
194.30 g/mol |
IUPAC名 |
2-phenylsulfanylpentan-3-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChIキー |
FYHMROZMCQYUKO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



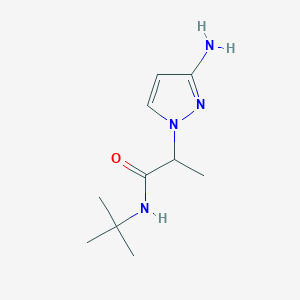
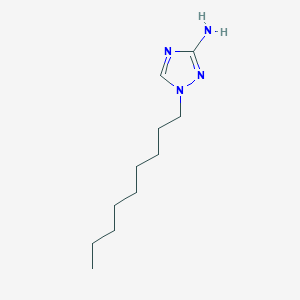
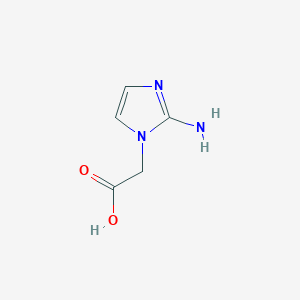
![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
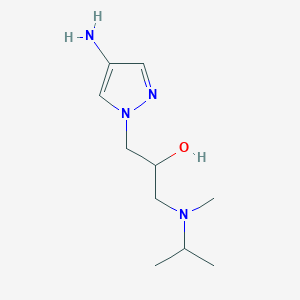
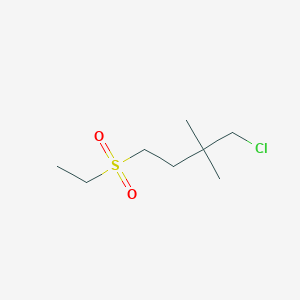
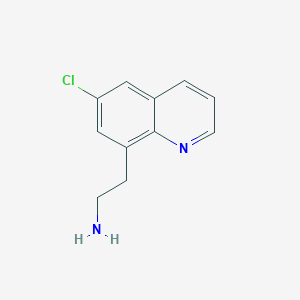
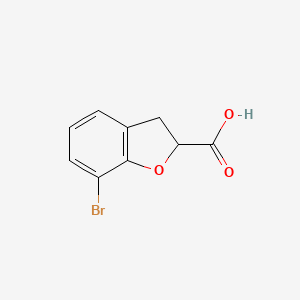
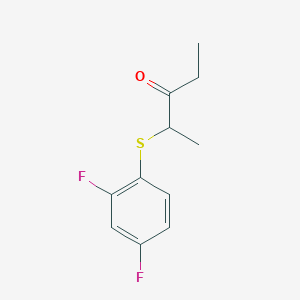
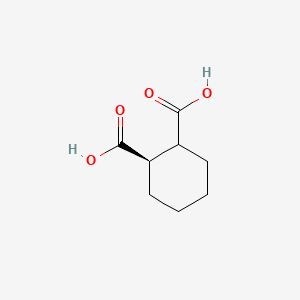
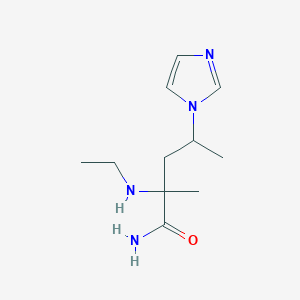
![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)
